molecular formula C11H7BrN4OS2 B10896218 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10896218
M. Wt: 355.2 g/mol
InChI Key: SKLFIRIVXJYTKD-WLRTZDKTSA-N
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Description

4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including a bromo-thienyl moiety, a furyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the condensation of 4-bromo-2-thiophenecarboxaldehyde with 5-(2-furyl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution of the bromo group can produce a wide range of substituted derivatives .

Scientific Research Applications

4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with various molecular targets. The bromo-thienyl and furyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The triazole ring is known for its ability to coordinate with metal ions, which can further influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of a bromo-thienyl group with a furyl and triazole moiety. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H7BrN4OS2

Molecular Weight

355.2 g/mol

IUPAC Name

4-[(E)-(4-bromothiophen-2-yl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H7BrN4OS2/c12-7-4-8(19-6-7)5-13-16-10(14-15-11(16)18)9-2-1-3-17-9/h1-6H,(H,15,18)/b13-5+

InChI Key

SKLFIRIVXJYTKD-WLRTZDKTSA-N

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CS3)Br

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC(=CS3)Br

Origin of Product

United States

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